Bienvenue dans la boutique en ligne BenchChem!

1-Propene, 3-(trifluoromethoxy)-

Physical Properties Volatility Process Chemistry

1-Propene, 3-(trifluoromethoxy)- (CAS 140899-21-4), also referred to as allyl trifluoromethyl ether, is a low-molecular-weight fluorinated alkene (C₄H₅F₃O, MW 126.08 g/mol) characterized by a terminal olefin and a trifluoromethoxy (–OCF₃) substituent at the allylic position. The –OCF₃ group confers strong electron-withdrawing character, high lipophilicity (Hansch π = 1.04), and distinct conformational properties relative to methoxy (–OCH₃) or trifluoromethyl (–CF₃) analogs, making this compound a strategically important intermediate in medicinal chemistry, agrochemical development, and specialty polymer synthesis.

Molecular Formula C4H5F3O
Molecular Weight 126.08 g/mol
CAS No. 140899-21-4
Cat. No. B14288232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene, 3-(trifluoromethoxy)-
CAS140899-21-4
Molecular FormulaC4H5F3O
Molecular Weight126.08 g/mol
Structural Identifiers
SMILESC=CCOC(F)(F)F
InChIInChI=1S/C4H5F3O/c1-2-3-8-4(5,6)7/h2H,1,3H2
InChIKeyGRBIDBDQEDKOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethoxy)-1-propene (CAS 140899-21-4): A Fluorinated Allyl Ether Building Block for Life Science and Materials Procurement


1-Propene, 3-(trifluoromethoxy)- (CAS 140899-21-4), also referred to as allyl trifluoromethyl ether, is a low-molecular-weight fluorinated alkene (C₄H₅F₃O, MW 126.08 g/mol) characterized by a terminal olefin and a trifluoromethoxy (–OCF₃) substituent at the allylic position . The –OCF₃ group confers strong electron-withdrawing character, high lipophilicity (Hansch π = 1.04), and distinct conformational properties relative to methoxy (–OCH₃) or trifluoromethyl (–CF₃) analogs, making this compound a strategically important intermediate in medicinal chemistry, agrochemical development, and specialty polymer synthesis [1].

Why Generic Allyl Ethers Cannot Replace 3-(Trifluoromethoxy)-1-propene (CAS 140899-21-4) in Fluorine-Enabled Research Programs


Direct replacement of the –OCF₃ group with –OCH₃ or –CF₃ produces compounds with markedly different physicochemical and metabolic profiles. Systematic studies on aliphatic trifluoromethoxy derivatives show that the –OCF₃ group increases lipophilicity by 0.7–1.4 LogD units relative to methoxy analogs while decreasing microsomal stability compared to both –OCH₃ and –CF₃ counterparts [1]. The strong electron-withdrawing nature of –OCF₃ also alters olefin reactivity in radical additions, cycloadditions, and transition-metal-catalyzed cross-couplings in ways that cannot be replicated by non-fluorinated or –CF₃-substituted allyl building blocks [2]. These differences directly impact downstream compound performance in permeability, metabolic turnover, and synthetic efficiency, making unambiguous structural identity critical for reproducible research and development.

Head-to-Head Quantitative Evidence for 3-(Trifluoromethoxy)-1-propene (CAS 140899-21-4) vs. Closest Analogs


Predicted Boiling Point and Density Differentiation vs. Allyl Methyl Ether

Predicted physicochemical data indicate that 3-(trifluoromethoxy)-1-propene (CAS 140899-21-4) exhibits a substantially lower boiling point and higher density compared to the non-fluorinated analog allyl methyl ether (CAS 627-40-7). The experimental boiling point for allyl methyl ether is 44 °C with a density of 0.7569 g/cm³ at 20 °C [1]. For the trifluoromethoxy derivative, the predicted boiling point is 6.7 ± 35.0 °C and predicted density is 1.121 ± 0.06 g/cm³ . The approximately 1.48-fold increase in density and roughly 37 °C reduction in boiling point (mean predicted value) are consistent with the higher molecular weight and strong electronegativity introduced by the –OCF₃ group, which impacts compound handling, distillation protocols, and storage requirements during scale-up.

Physical Properties Volatility Process Chemistry

Lipophilicity Increase (LogD) of Aliphatic –OCF₃ Compounds vs. –OCH₃ and –CF₃ Analogs

In a systematic evaluation of aliphatic trifluoromethoxy derivatives, Logvinenko et al. (2020) demonstrated that the –OCF₃ group consistently increased lipophilicity by 0.7–1.4 LogD units relative to matched –OCH₃ analogs, while exhibiting LogD values comparable to –CF₃-bearing counterparts [1]. Although the study evaluated a series of aliphatic scaffolds (amines, alcohols, sulfonamides) rather than 3-(trifluoromethoxy)-1-propene specifically, the effect arises from the intrinsic electronic properties of the –OCF₃ substituent and is applicable as a class-level inference for this allyl ether building block. The –CF₃ group cannot engage in the same hyperconjugative n→σ* interactions as –OCF₃, resulting in different conformational preferences and target binding modes [2].

Lipophilicity ADME Drug Design

Microsomal Stability of Aliphatic –OCF₃ Derivatives vs. –OCH₃ and –CF₃ Counterparts

The same Logvinenko et al. (2020) study reported that aliphatic compounds bearing the –OCF₃ group exhibited decreased metabolic stability in rat liver microsomal assays compared to matched –OCH₃ or –CF₃ analogs, with the notable exception of the N-alkoxy(sulfon)amide series [1]. This metabolic liability is a direct consequence of oxidative O-dealkylation pathways that are more accessible for –OCF₃ ethers than for the corresponding –OCH₃ ethers or C-linked –CF₃ groups. Procurement of the authentic –OCF₃ building block, rather than a surrogate, is therefore necessary for accurate metabolic profiling of early-stage leads.

Metabolic Stability Microsomal Clearance Lead Optimization

Synthetic Access: Reported Yield for Direct Preparation of Allyl Trifluoromethyl Ether

A patented preparative route (Merck Patent GmbH, US 2011/0082312) describes the synthesis of allyl trifluoromethyl ether (3-(trifluoromethoxy)-1-propene) via nucleophilic substitution of allyl bromide with rubidium trifluoromethoxide (RbOCF₃) generated in situ from rubidium fluoride and trifluoromethyl triflate, followed by distillation, achieving an isolated yield of 61% after fractional distillation [1]. For comparison, typical Williamson etherification of allyl bromide with methanol under phase-transfer conditions yields allyl methyl ether in 70–85% range [2]. The lower yield for the –OCF₃ derivative reflects the inherent thermal instability of the trifluoromethoxide anion, which decomposes to difluorophosgene and fluoride, imposing practical constraints on reaction scale-up that purchasers should anticipate.

Synthetic Methodology Process Yield Building Block Procurement

When to Prioritize Procurement of 3-(Trifluoromethoxy)-1-propene (CAS 140899-21-4) in Research and Industrial Workflows


Medicinal Chemistry Programs Requiring Fine-Tuned Lipophilicity Without Aromatic Substitution

When a drug discovery project requires an allyl handle for subsequent diversification (e.g., olefin metathesis, Heck coupling, hydroboration) while simultaneously demanding higher LogD than a methoxy analog can provide, 3-(trifluoromethoxy)-1-propene delivers a +0.7 to +1.4 LogD unit increase relative to allyl methyl ether, as inferred from the class-level data of Logvinenko et al. (2020) [1]. This allows medicinal chemists to modulate physicochemical properties without introducing an aromatic ring or a C-linked –CF₃ group, preserving the distinct conformational and electronic profile of the –OCF₃ ether.

Synthesis of Allylic Trifluoromethoxy Derivatives via Palladium-Catalyzed C–H Activation

The compound serves as a structural template and analytical reference standard for the palladium-catalyzed oxidative allylic C–H trifluoromethoxylation methodology reported by Qi, Chen, and Liu (2017) [2]. Researchers developing or adapting this catalytic method require the authentic allyl-OCF₃ product for GC/HPLC calibration, NMR reference spectra, and mechanistic validation experiments. Substitution with allyl methyl ether would invalidate retention time and spectral comparisons.

Radical Trifluoromethoxylation Studies Using the Allyl-OCF₃ Scaffold as a CF₃O Radical Precursor

Seminal work by Venturini et al. (2012) demonstrated that allyl-OCF₃ derivatives can function as independent, steady sources of CF₃O radical in direct aromatic trifluoromethoxylation reactions, enabling selective radical pathway control over competing electrophilic fluorination [3]. For laboratories exploring metal-free or photoredox radical trifluoromethoxylation methods, the compound provides a defined starting point for generating and studying CF₃O radical reactivity, a capability not offered by –OCH₃ or –CF₃ allyl analogs.

Metabolic Stability Profiling of –OCF₃-Containing Fragment Leads

In early drug discovery, fragment-based screening hits containing an allylic ether linker are often elaborated. The class-level finding that most aliphatic –OCF₃ compounds exhibit decreased microsomal stability versus –OCH₃ or –CF₃ analogs [1] means that procurement of the genuine –OCF₃ fragment, rather than a cheaper surrogate, is essential for obtaining physiologically relevant metabolic stability data. Using a methoxy or trifluoromethyl surrogate risks falsely optimistic microsomal clearance values that would not translate to the final fluorinated lead series.

Quote Request

Request a Quote for 1-Propene, 3-(trifluoromethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.